2-Hexene

Combustion Chemistry Fuel Kinetics Shock Tube Studies

2-Hexene (CAS 592-43-8, mixture of cis and trans isomers) is a critical C6 internal olefin for advanced R&D and industrial applications. Unlike 1-hexene, its internal double bond enables unique stereoselective transformations (e.g., cis isomer shows ~1.7x faster epoxidation on TS-1 zeolite) and serves as a benchmark for isomerization studies on zeolites. Its precisely documented physical properties (cis: b.p. 68.8°C, density 0.6824; trans: b.p. 67.9°C, density 0.6733) make it an irreplaceable GC retention index standard (Kovats' RI 598 on SE-30). Procure with confidence—this compound is TSCA-listed and REACH-registered, ensuring compliant global shipping for research and pilot-scale evaluations.

Molecular Formula C6H12
Molecular Weight 84.16 g/mol
Cat. No. B8810679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexene
Molecular FormulaC6H12
Molecular Weight84.16 g/mol
Structural Identifiers
SMILESCCCC=CC
InChIInChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3
InChIKeyRYPKRALMXUUNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexene Technical Baseline for Procurement and Research Selection


2-Hexene (CAS 592-43-8 for mixed isomers; 4050-45-7 for trans; 7688-21-3 for cis) is a C6 internal alkene existing in distinct cis- (Z) and trans- (E) stereoisomers with well-defined physical properties [1]. These isomers exhibit boiling points of 68.8°C and 67.9°C, densities of 0.6824 g/mL and 0.6733 g/mL at 25°C, and refractive indices of 1.3979 and 1.3936 at 20°C, respectively [2]. These precise differences, along with its internal double bond, dictate its unique reactivity profile in stereoselective transformations, isomerization, and oxidation chemistry, setting it apart from alpha-olefins like 1-hexene [3].

The Critical Role of 2-Hexene's Isomeric Identity in Experimental and Industrial Outcomes


Selecting a generic 'hexene' or assuming interchangeability among linear C6 alkenes (1-hexene, 2-hexene, 3-hexene) is a significant scientific and operational risk. The position of the double bond fundamentally alters the molecule's electronic structure and steric environment, leading to major differences in key performance metrics. For instance, the Research Octane Number (RON), a critical fuel property, varies widely from 76.4 for 1-hexene to 92.7 for 2-hexene and 94 for 3-hexene [1]. Furthermore, in catalytic systems, 1-hexene and 2-hexene follow divergent oxidation and isomerization pathways, meaning that substituting one for the other will yield different product distributions and kinetic profiles [2][3]. The evidence below quantifies these critical differentiations to guide precise compound selection.

Quantitative Differentiation of 2-Hexene: A Head-to-Head Evidence Guide for Scientific Selection


Ignition Delay and Combustion Reactivity of 2-Hexene vs. 1-Hexene

In a direct experimental comparison behind reflected shock waves, 2-hexene demonstrates significantly higher reactivity and shorter ignition delay times than 1-hexene at high temperatures [1]. This difference is quantified across a range of pressures and equivalence ratios (Φ), highlighting its unique combustion characteristics.

Combustion Chemistry Fuel Kinetics Shock Tube Studies

Oxidation Product Selectivity: 2-Hexene vs. 1-Hexene in Jet-Stirred Reactor

A comparative oxidation study in a jet-stirred reactor (JSR) reveals a distinct mechanistic shift between the linear hexene isomers. The oxidation of 2-hexene and 3-hexene shows an enhanced importance of the Waddington mechanism and reactions involving allylic radicals with HO₂, compared to 1-hexene [1].

Oxidation Chemistry Reaction Mechanisms Allylic Radicals

Stereoselectivity in TS-1 Zeolite-Catalyzed Epoxidation: cis- vs. trans-2-Hexene

Density functional theory (DFT) calculations using the ONIOM scheme on TS-1 zeolite reveal a quantifiable kinetic preference for the epoxidation of cis-2-hexene over trans-2-hexene [1]. The computed activation energies differ, and the calculated rate constant ratio is in excellent agreement with experimental observations.

Heterogeneous Catalysis Computational Chemistry Zeolite Chemistry

Isomerization Selectivity on H-ZSM-5 Zeolite: cis- vs. trans-2-Hexene Formation

During the isomerization of 1-hexene over H-ZSM-5 zeolite, the initial product selectivity between cis- and trans-2-hexene is a quantifiable measure of catalyst shape-selectivity [1]. The ratio observed on H-ZSM-5 is significantly closer to the thermodynamic equilibrium than on other zeolites like HY.

Zeolite Catalysis Isomerization Shape Selectivity

Physical Property Differentiation for Distillation and Separation Design

The fundamental physical properties of hexene isomers exhibit quantifiable differences that are crucial for designing separation and purification processes. 2-Hexene, particularly in its isomeric forms, has a higher boiling point and density compared to 1-hexene, which can be leveraged for distillation or extraction [1].

Thermodynamics Separation Science Process Engineering

Evidence-Based Application Scenarios for 2-Hexene Isomer Selection


Combustion and Fuel Kinetic Model Development

Based on the direct head-to-head evidence of its distinct ignition delay characteristics [5], 2-hexene is the preferred internal alkene standard for validating and refining detailed kinetic mechanisms of alkene combustion. Its higher reactivity compared to 1-hexene, especially under lean conditions, provides a stringent test for models aiming to capture the effects of double bond position on low- and high-temperature oxidation pathways.

Stereoselective Epoxidation and Fine Chemical Synthesis

The quantifiable difference in activation energy and rate constant for cis- vs. trans-2-hexene epoxidation on TS-1 zeolite [5] directly informs synthetic route selection. The cis-isomer should be prioritized when a higher reaction rate (1.7x faster) is desired. Furthermore, the established stereospecificity in photocatalytic epoxidation on TiO₂ confirms that the starting isomer dictates the stereochemistry of the final 2,3-epoxyhexane product, a key intermediate for various specialty chemicals.

Catalyst Characterization and Zeolite Shape-Selectivity Studies

The precise ratio of cis- to trans-2-hexene formed from 1-hexene isomerization is a proven diagnostic tool for evaluating zeolite pore architecture [5]. The observed ratio of 0.54 on H-ZSM-5 serves as a benchmark. Researchers characterizing new porous materials can use this well-defined reaction to probe shape-selective effects, as any deviation from established ratios on reference catalysts reveals differences in confinement or active site geometry.

Certified Analytical Reference for Complex Mixture Analysis

Given its specific and documented gas chromatographic retention indices (e.g., Kovats' RI of 598 on SE-30 at 42°C [5]) and the availability of NIST-traceable, ISO 17034 certified reference materials of individual isomers , 2-hexene is an indispensable standard. It enables the accurate quantification and identification of internal olefins in complex petrochemical streams, environmental samples, and reaction monitoring workflows, where generic 'hexene' standards would fail to resolve these critical isomers.

Technical Documentation Hub

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